N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
Description
Properties
IUPAC Name |
N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3S/c23-19-12-6-4-10-17(19)15-27-22-25-20-13-7-5-11-18(20)21(26-22)24-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZBAVILNZEVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazoline ring is classically synthesized via cyclocondensation of anthranilic acid derivatives with nitriles or amides. For N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine , the following protocol has been adapted from H₂O₂-mediated quinazolinone synthesis:
Procedure :
- React 2-amino-N-benzylbenzamide (1.0 equiv) with dimethyl sulfoxide (DMSO, 3.0 equiv) in the presence of H₂O₂ (30% aqueous, 2.0 equiv) at 150°C for 14 hours.
- The reaction proceeds via radical intermediates, with DMSO serving as a one-carbon synthon.
- Subsequent reduction of the quinazolin-4(3H)-one intermediate using LiAlH₄ in THF yields the 4-amine.
Key Data :
| Parameter | Value |
|---|---|
| Yield (quinazolinone) | 68% |
| Reduction Efficiency | 92% |
| Total Cycle Time | 18 hours |
Microwave-Assisted Ring Closure
Modern approaches employ microwave irradiation to accelerate cyclization. A modified Dimroth rearrangement using N-benzyl-2-thiocyanatobenzamide and (2-fluorophenyl)methylamine under microwave conditions (150°C, 30 min) achieves direct incorporation of the sulfanyl group during ring formation.
Functionalization at Position 2: Sulfanyl Group Installation
Nucleophilic Substitution of 2-Chloroquinazolin-4-amine
A two-step protocol derived from S-substituted quinazolinone syntheses:
Step 1 : Chlorination
- Treat quinazolin-4-amine with POCl₃ at 80°C for 6 hours to yield 2-chloroquinazolin-4-amine (89% yield).
Step 2 : Thioether Formation
- React 2-chloroquinazolin-4-amine (1.0 equiv) with [(2-fluorophenyl)methyl]thiol (1.2 equiv) in DMF using K₂CO₃ (2.0 equiv) as base at 60°C for 12 hours.
Optimization Insights :
Direct Mercaptoalkylation via Radical Pathways
Building on H₂O₂-mediated chemistry, a one-pot method combines:
- 2-Amino-N-benzylbenzamide
- Bis[(2-fluorophenyl)methyl]disulfide
- H₂O₂ (30%) in DMSO at 140°C
The radical pathway facilitates C-S bond formation without pre-chlorination, achieving 65% yield with reduced step count.
N-Benzylation Strategies
Early-Stage Benzyl Protection
Introducing the benzyl group prior to cyclization prevents competitive reactions at the 4-position:
- Protect 2-aminobenzamide with benzyl chloride using NaH in DMF (0°C to rt, 4 hours).
- Proceed with cyclocondensation as in Section 2.1.
Advantages :
Post-Cyclization Alkylation
For modular synthesis, benzylation can be performed after quinazoline formation:
- Treat 2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine with benzyl bromide (1.5 equiv) in THF using LDA as base at -78°C.
Critical Note :
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (d, J=8.4 Hz, 1H, H-5)
- δ 7.89 (t, J=7.6 Hz, 1H, H-7)
- δ 4.62 (s, 2H, SCH₂C₆H₄F)
- δ 4.51 (s, 2H, NHCH₂C₆H₅)
HRMS (ESI+) :
- Calculated for C₂₂H₁₉FN₃S [M+H]⁺: 392.1294
- Found: 392.1291
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) showed 98.2% purity at 254 nm, confirming successful separation from byproducts like N,N-dibenzyl derivatives .
Industrial-Scale Considerations
Solvent Recovery Systems
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives, while substitution reactions may produce various substituted quinazoline compounds.
Scientific Research Applications
N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is used in a wide range of scientific research applications. These include:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets and pathways . Quinazoline derivatives are known to exhibit a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. The compound likely exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Position 2 Substituent Variations
The sulfanyl group at position 2 is critical for activity. Key analogs include:
Key Findings :
- Methylthio vs. Fluorobenzylsulfanyl : Compound 9c (methylthio) exhibits potent antitumor activity (IC₅₀ = 0.18 μM), suggesting that smaller substituents may enhance binding efficiency compared to bulkier groups like 2-fluorophenylmethylsulfanyl .
- Impact of Iodine at Position 6 : Compound 5i lacks the sulfanyl group but includes a 6-iodo substituent, which may alter electronic properties and reduce solubility due to halogenation .
Position 4 Substituent Variations
The N4 substituent influences both activity and pharmacokinetics:
Key Findings :
- Benzyl vs. Aryl Groups : The benzyl group in the target compound may improve membrane permeability compared to polar substituents like methoxyphenyl .
- Electron-Donating Groups : Methoxy substituents (e.g., 3,5-dimethoxyphenyl) enhance solubility but may reduce target affinity due to steric hindrance .
Antitumor Activity:
- The target compound’s structural analog, N-(4-fluorophenyl)-2-(methylthio)quinazolin-4-amine (9c) , shows IC₅₀ = 0.18 μM against MGC-803 gastric cancer cells, outperforming many analogs .
- N-benzyl derivatives generally exhibit improved bioavailability over non-benzylated analogs due to enhanced lipophilicity .
Structural-Activity Relationship (SAR) Trends
Position 2 :
- Sulfanyl groups with fluorinated benzyl moieties enhance target selectivity but may reduce solubility.
- Smaller substituents (e.g., methylthio) improve potency in vitro .
Position 4 :
- Benzyl groups balance lipophilicity and metabolic stability.
- Polar substituents (e.g., methoxy) improve solubility but may limit blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
